3-Boc-Amino-4-ethyl-hexanoic acid

描述

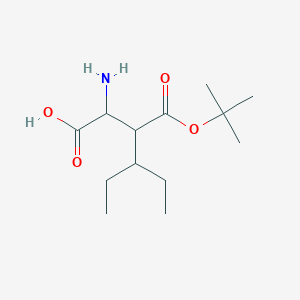

3-Boc-Amino-4-ethyl-hexanoic acid: is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Boc-Amino-4-ethyl-hexanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反应分析

Types of Reactions: 3-Boc-Amino-4-ethyl-hexanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or EDCI.

Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions to yield the free amino acid.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Basic Conditions: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used for hydrolysis reactions.

Coupling Reagents: HATU, EDCI, and DCC are frequently used in peptide coupling reactions.

Major Products Formed:

Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

Peptides: Coupling with other amino acids results in the formation of peptides.

科学研究应用

Chemistry: 3-Boc-Amino-4-ethyl-hexanoic acid is widely used in organic synthesis and peptide chemistry. It serves as a building block for the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs.

Medicine: this compound is used in the synthesis of peptide-based therapeutics. These therapeutics have applications in treating various diseases, including cancer and infectious diseases.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and biochemical assays.

作用机制

The mechanism of action of 3-Boc-Amino-4-ethyl-hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in further reactions, such as peptide bond formation.

Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways. peptides synthesized using this compound can interact with various biological targets, including enzymes, receptors, and proteins.

相似化合物的比较

6-Boc-Amino-hexanoic acid: Similar in structure but with a different chain length.

Boc-4-Amino-butyric acid: Another Boc-protected amino acid with a shorter chain.

Uniqueness: 3-Boc-Amino-4-ethyl-hexanoic acid is unique due to its specific chain length and the presence of an ethyl group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable building block in the synthesis of specific peptides and proteins.

生物活性

3-Boc-Amino-4-ethyl-hexanoic acid (Boc-AEEHA) is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and reactivity in various chemical environments. The structure can be represented as follows:

This compound serves as a versatile building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) due to its favorable properties.

Pharmacological Applications

Research indicates that compounds similar to Boc-AEEHA exhibit significant bioactivity, making them candidates for further pharmacological studies. Notably, Boc-AEEHA has been explored for its potential interactions with various biological targets, particularly in drug design and development. Its structural features suggest possible interactions with receptors involved in neurotransmission and inflammatory responses.

Key Findings:

- Neuropharmacology: Compounds with similar structures are often studied for their neuroactive properties. For instance, derivatives of Boc-AEEHA may influence neurotransmitter systems, potentially leading to therapeutic applications in neurodegenerative diseases.

- Anti-inflammatory Activity: Some studies have reported that Boc-AEEHA derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Synthesis Methods

Several synthetic routes have been developed for producing Boc-AEEHA. The most common methods include:

- Direct Amination: Involves the reaction of 4-ethyl-hexanoic acid with Boc-protected amines.

- Coupling Reactions: Employing coupling agents to facilitate the formation of peptide bonds between Boc-AEEHA and other amino acids.

Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological effects of Boc-AEEHA derivatives found that they exhibited excitatory effects on neuronal cultures. The derivatives were shown to enhance synaptic transmission, indicating their potential use in treating conditions like Alzheimer’s disease.

Table 1: Neuropharmacological Activity of Boc-AEEHA Derivatives

| Compound | Effect on Neuronal Transmission | IC50 (µM) |

|---|---|---|

| Boc-AEEHA Derivative 1 | Increased excitatory postsynaptic currents | 25 |

| Boc-AEEHA Derivative 2 | No significant effect observed | >100 |

Study 2: Anti-inflammatory Properties

Another study evaluated the anti-inflammatory properties of Boc-AEEHA derivatives using an LPS-induced inflammation model in mice. Results indicated a significant reduction in TNF-α and IL-6 levels when treated with these compounds compared to controls.

Table 2: Inflammatory Cytokine Levels Post-treatment

| Treatment | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Boc-AEEHA Derivative | 80 | 90 |

属性

IUPAC Name |

2-amino-4-ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-6-8(7-2)9(10(14)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7,14H2,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSMRXSHZMZFOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(C(=O)O)N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703772 | |

| Record name | 2-Amino-3-(tert-butoxycarbonyl)-4-ethylhexanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776330-51-9 | |

| Record name | 2-Amino-3-(tert-butoxycarbonyl)-4-ethylhexanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。